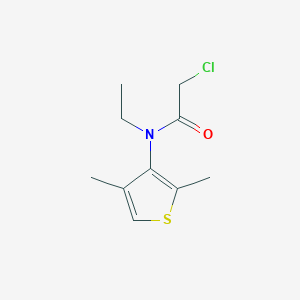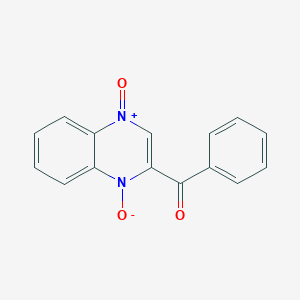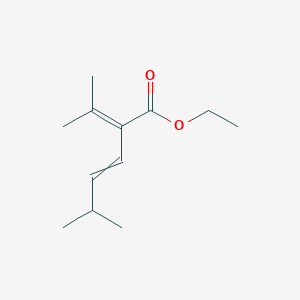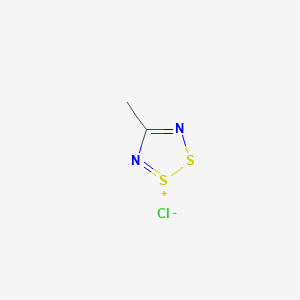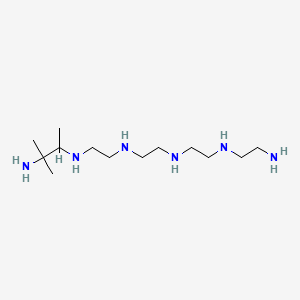![molecular formula C14H23NO3 B14409749 1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione CAS No. 85609-19-4](/img/structure/B14409749.png)
1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-Methyl-1-oxa-5-azaspiro[55]undecan-5-yl)butane-1,3-dione is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of but-3-en-1-ol and methanesulfonic acid as reagents .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method is the olefin metathesis reaction using a Grubbs catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its function and leading to the bacterium’s death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic scaffold and is also studied for its biological activity.
1-methyl-9-oxa-1-azaspiro[5.5]undecan-4-one:
Uniqueness
1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione is unique due to its specific substituents and the resulting chemical and biological properties. Its ability to inhibit the MmpL3 protein makes it a promising candidate for the development of new antituberculosis drugs .
Propriétés
Numéro CAS |
85609-19-4 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-(10-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione |
InChI |
InChI=1S/C14H23NO3/c1-11-5-3-6-14(10-11)15(7-4-8-18-14)13(17)9-12(2)16/h11H,3-10H2,1-2H3 |
Clé InChI |
VVQFZJVAWCTANY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2(C1)N(CCCO2)C(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



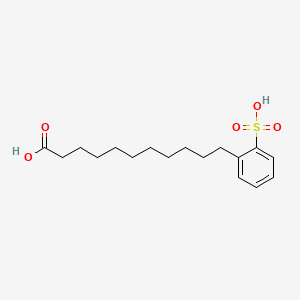
![1,4-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14409689.png)
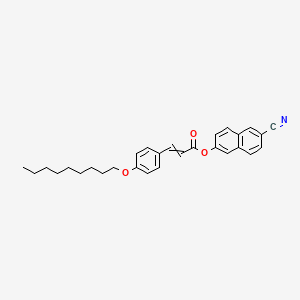

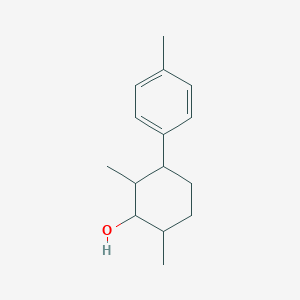
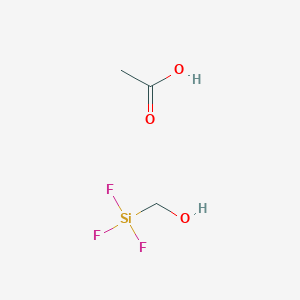

![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate](/img/structure/B14409733.png)
